3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
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Description
“3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C18H13F2N5S and a molecular weight of 369.391. It is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this exact compound. However, similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors2. The synthesis of these compounds involves complex chemical reactions and requires specialized knowledge in organic chemistry2.Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 5 nitrogen atoms, and 1 sulfur atom1. The exact arrangement of these atoms forms the unique structure of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. However, similar compounds have been used in various chemical reactions, such as palladium-catalyzed cross-couplings3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the retrieved data. However, the molecular weight of the compound is 369.391.Safety And Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Future Directions
The future directions for this compound are not specified in the retrieved data. However, similar compounds have been used in the development of new drugs, suggesting potential applications in pharmaceutical research2.
Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXMFEORWQFGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)methyl]-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
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